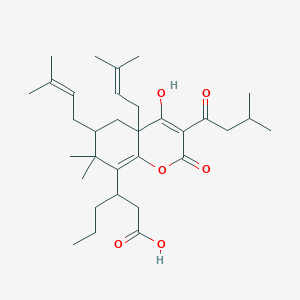
Mahureone D
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Mahureone D involves several steps, including the preparation of intermediate compounds and their subsequent reactions under specific conditions. The exact synthetic routes and reaction conditions are often proprietary and detailed in specialized chemical literature.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of advanced techniques such as chemical vapor deposition, molecular beam epitaxy, and other methods to achieve the desired chemical structure .
Chemical Reactions Analysis
Types of Reactions
Mahureone D undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The conditions often involve controlled temperatures and pressures to ensure the desired reaction pathways.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of this compound.
Scientific Research Applications
Mahureone D has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in various chemical reactions and studies.
Medicine: Potential applications in drug development and therapeutic research.
Industry: Utilized in the production of specialized chemicals and materials.
Mechanism of Action
The mechanism of action of Mahureone D involves its interaction with specific molecular targets, such as DNA polymerase beta. By inhibiting this enzyme, this compound can interfere with DNA replication and repair processes, leading to various biochemical effects. The pathways involved include the binding of this compound to the active site of the enzyme, preventing its normal function .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to Mahureone D include other DNA polymerase inhibitors and related chemical structures. Some examples are:
Aphidicolin: Another DNA polymerase inhibitor with similar inhibitory effects.
Cytarabine: A nucleoside analog used in chemotherapy that also targets DNA polymerase.
Uniqueness
This compound is unique in its specific inhibitory action on DNA polymerase beta, making it a valuable tool in biochemical research. Its distinct chemical structure and properties set it apart from other similar compounds, providing unique advantages in various applications .
Properties
Molecular Formula |
C32H48O6 |
|---|---|
Molecular Weight |
528.7 g/mol |
IUPAC Name |
3-[4-hydroxy-7,7-dimethyl-3-(3-methylbutanoyl)-4a,6-bis(3-methylbut-2-enyl)-2-oxo-5,6-dihydrochromen-8-yl]hexanoic acid |
InChI |
InChI=1S/C32H48O6/c1-10-11-22(17-25(34)35)27-29-32(15-14-20(4)5,18-23(31(27,8)9)13-12-19(2)3)28(36)26(30(37)38-29)24(33)16-21(6)7/h12,14,21-23,36H,10-11,13,15-18H2,1-9H3,(H,34,35) |
InChI Key |
MEQHOADCAUKYIE-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(CC(=O)O)C1=C2C(CC(C1(C)C)CC=C(C)C)(C(=C(C(=O)O2)C(=O)CC(C)C)O)CC=C(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















